molecular formula C10H17N3 B13070798 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13070798
M. Wt: 179.26 g/mol
InChI Key: NCTQIJXYRUKNBL-UHFFFAOYSA-N
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Description

Chemical Identity: 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1526813-78-4) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . Its structure consists of an imidazo[1,2-a]pyrimidine core substituted with a bulky tert-butyl group at the 2-position.

The tert-butyl substituent likely originates from a tert-butyl aldehyde precursor.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-10(2,3)8-7-13-6-4-5-11-9(13)12-8/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

NCTQIJXYRUKNBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2CCCNC2=N1

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

A widely used synthetic route is based on multicomponent reactions involving:

  • 2-aminoimidazole or related azaheterocycles
  • Michael acceptors such as N-arylitaconimides or N-substituted maleimides
  • tert-Butyl reagents or alkylating agents

This approach facilitates the rapid assembly of the imidazo[1,2-a]pyrimidine scaffold with high regioselectivity and functional group tolerance. The reaction proceeds via initial nucleophilic attack by the amino group, followed by cyclization and rearrangement steps to form the fused heterocycle.

Key reaction conditions:

Parameter Typical Conditions
Solvent Methanol, ethanol, or aprotic solvents
Temperature 50–100 °C
Catalyst/Base Sodium acetate or triethylamine
Reaction Time 1–24 hours
Yield Up to 89% reported

The amount of sodium acetate or base significantly influences the conversion rate and product yield, with optimal conditions leading to high purity and conversion within 1–3 hours.

Alkylation for tert-Butyl Group Introduction

The tert-butyl substituent at the 2-position is commonly introduced via alkylation reactions using tert-butyl chloroformate or tert-butyl halides in the presence of bases such as triethylamine. This step is typically performed under anhydrous conditions to avoid hydrolysis of sensitive intermediates.

Typical alkylation procedure:

  • React imidazo[1,2-a]pyrimidine intermediate with tert-butyl chloroformate
  • Use triethylamine as a base to scavenge HCl
  • Conduct reaction under inert atmosphere and anhydrous solvents (e.g., dichloromethane)
  • Purify via recrystallization or column chromatography

This method yields tert-butyl N-substituted carbamates or directly alkylated imidazo[1,2-a]pyrimidines depending on the starting materials.

Tandem and Intramolecular Cyclization

Some synthetic routes employ tandem reactions where initial condensation is followed by intramolecular cyclization to form the tetrahydroimidazo[1,2-a]pyrimidine ring system. This method allows the formation of polysubstituted derivatives with control over regioselectivity.

Example conditions:

Step Reagents/Conditions
Initial condensation 2-aminoimidazole + N-arylitaconimide
Cyclization Heating in methanol with sodium acetate
Reaction time 1–3 hours
Yield 70–89%

These methods have been validated by spectral data and quantum chemical calculations confirming the formation of the desired heterocyclic ring system.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield Range Notes
Multicomponent reaction 2-aminoimidazole, N-arylitaconimides Sodium acetate, methanol, 50–100 °C 70–89% Efficient, rapid, regioselective
Alkylation with tert-butyl chloroformate Imidazo[1,2-a]pyrimidine derivatives Triethylamine, anhydrous solvent Moderate to high Requires anhydrous conditions
Tandem condensation-cyclization 2-aminoimidazole, maleimides Heating, sodium acetate 70–89% Allows polysubstituted derivatives

Research Findings and Analytical Data

  • Reaction Mechanisms: The formation of the imidazo[1,2-a]pyrimidine core generally involves nucleophilic attack of the amino group on activated double bonds followed by cyclization and rearrangement steps. The presence of bases like sodium acetate facilitates deprotonation and ring closure.

  • Spectroscopic Confirmation: Products are characterized by NMR, IR, and mass spectrometry. For example, the tert-butyl group shows characteristic signals in ^1H NMR around 1.3 ppm (singlet), confirming successful alkylation.

  • Optimization: Reaction parameters such as solvent choice, temperature, and base concentration critically affect yields and purity. Methanol and ethanol are common solvents, but methanol often provides better yields under reflux conditions.

  • Scalability: While industrial-scale synthesis details are sparse, the laboratory procedures are amenable to scale-up with adjustments in reagent quantities and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds similar to 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit antitumor properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyrimidines can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression.

Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability compared to control groups. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated that it possesses inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Material Science Applications

1. Organic Electronics
The unique electronic properties of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine make it a candidate for use in organic semiconductors. Its ability to form stable charge carriers can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study : A research team incorporated this compound into a polymer matrix for OLED applications. The resulting devices exhibited improved efficiency and brightness compared to those using traditional materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrimidine Derivatives

Compound Name (Substituents) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1526813-78-4 C₁₀H₁₇N₃ 179.26 Bulky tert-butyl group at 2-position; potential steric hindrance
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 1803571-96-1 C₁₂H₁₄ClN₃ 235.72 Aromatic phenyl group at 2-position; hydrochloride salt enhances solubility
Methyl 2-tert-butyl-imidazo[1,2-a]pyridine-3-carboxylate N/A C₁₃H₂₀N₂O₂ 236.31 Ester functionalization at 3-position; prodrug potential
7-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1696760-25-4 C₁₀H₁₇N₃ 179.26 Structural isomer with tert-butyl at 7-position; steric/electronic effects
2-tert-butyl-6-methyl-imidazo[1,2-a]pyrimidine 1697586-88-1 C₁₁H₁₉N₃ 193.29 Dual substituents (tert-butyl and methyl); increased hydrophobicity

Structural and Functional Differences

Substituent Position and Steric Effects: The 2-tert-butyl derivative (target compound) exhibits steric hindrance at the 2-position, which may limit reactivity at adjacent sites (e.g., 3-position arylation) compared to unsubstituted analogs . 2-Phenyl derivatives (CAS: 1803571-96-1) introduce planar aromaticity, favoring π-π stacking interactions in biological systems, whereas the tert-butyl group prioritizes hydrophobic interactions .

Functionalization and Bioactivity: Methyl ester derivatives (e.g., C₁₃H₂₀N₂O₂) are ester-protected carboxylates, often serving as prodrugs to improve bioavailability. Ethyl-substituted analogs (e.g., Compound 61 in ) demonstrate antibacterial activity against tuberculosis, suggesting that alkyl chain length and substituent flexibility may influence therapeutic efficacy .

Physicochemical Properties: Limited data on melting/boiling points, solubility, or stability is available for most compounds. The hydrochloride salt (CAS: 1803571-96-1) likely exhibits higher aqueous solubility compared to neutral tert-butyl derivatives .

Biological Activity

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • CAS Number : 1526813-78-4
  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.26 g/mol

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies show that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It affects key signaling pathways involved in cancer progression.
  • IC50 Values : The potency of these compounds can be measured using IC50 values in various cancer cell lines. For example:
CompoundCell LineIC50 (µM)
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidineMCF-77.01
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidineHCT1168.55

These values indicate the effectiveness of the compound in inhibiting cell growth and survival.

Neuroprotective Effects

Imidazo[1,2-a]pyrimidines have also been studied for their neuroprotective effects. They act as modulators of neurotransmitter receptors:

  • AMPAR Modulation : Some derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors. This modulation can provide therapeutic benefits in conditions like epilepsy and neurodegenerative diseases.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer properties:

  • Results : The study demonstrated that several derivatives exhibited potent activity against MCF-7 and HCT116 cell lines with IC50 values ranging from 0.3 to 24 µM.
  • : The findings suggest that these compounds could serve as a foundation for developing new anticancer therapies.

Neuroprotective Study

Another significant study focused on the neuroprotective properties of imidazo[1,2-a]pyrimidines:

  • Methodology : The study employed in vivo models to assess the effects of the compound on seizure thresholds and neuroprotection in various animal models.
  • Findings : Results indicated that treatment with imidazo[1,2-a]pyrimidines significantly increased seizure thresholds and reduced neuronal damage.

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